4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-10-2-1-3-12-14(10)18-16(26-12)20-8-6-19(7-9-20)15(22)11-4-5-13(25-11)21(23)24/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIVDKGVBSULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with piperazine in the presence of a base.
Attachment of the Nitrofuran Group: The final step involves coupling the piperazine-substituted benzothiazole with 5-nitrofuran-2-carboxylic acid using coupling reagents such as HOBt, EDC·HCl, and DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. A study highlighted the effectiveness of benzothiazole derivatives in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are critical targets in pain management and inflammation . The dual inhibition mechanism may provide a pathway for developing novel anti-inflammatory drugs with fewer side effects compared to traditional therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Research indicates that modifications to the piperazine ring or the nitrofuran group can significantly influence the compound's potency and selectivity against specific biological targets. For example:
- Substituents on the benzothiazole ring : Altering substituents can enhance binding affinity to target enzymes.
- Nitro group positioning : The position of nitro groups on the furan ring has been linked to increased antimicrobial activity .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of the piperazine derivative : Utilizing various reagents such as EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to couple piperazine with nitrofuran derivatives.
- Cyclization reactions : To form the benzothiazole core, cyclization methods involving thioketones or thioamides are employed.
- Final modifications : Post-synthetic modifications may include halogenation or further functionalization to enhance biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in preclinical models:
- A study on dual sEH/FAAH inhibitors demonstrated that benzothiazole derivatives could alleviate pain effectively in animal models while minimizing adverse effects .
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial properties against Gram-positive bacteria |
| Study B | Showed anti-inflammatory effects by inhibiting sEH and FAAH |
| Study C | Highlighted SAR insights leading to enhanced potency |
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the enzyme enoyl-ACP reductase (InhA), which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Electron-Withdrawing vs.
- Impact of Aromatic Moieties: Compounds with benzhydryl or 3-chlorophenyl substituents (e.g., and ) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s nitrofuran group .
- Synthetic Efficiency: The unmodified 2-(piperazin-1-yl)benzothiazole precursor () achieves a 91% yield, suggesting that additional functionalization (e.g., nitrofuran coupling) may lower yields due to steric or electronic challenges .
Challenges and Opportunities
- Synthetic Complexity: The nitro group’s presence may necessitate controlled reaction conditions to avoid byproducts, as seen in nitrothiazole syntheses () .
- Biological Screening: While highlights anticancer activity in benzothiazole-piperazine hybrids, the target compound’s nitro functionality warrants specific assays to evaluate cytotoxicity and metabolic pathways .
Biological Activity
4-Chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, particularly focusing on its anticancer and antimicrobial activities.
The molecular formula of the compound is , with a molecular weight of approximately 366.81 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have demonstrated various synthetic routes that yield high purity and yield of the desired compound.
Anticancer Activity
Numerous studies have explored the anticancer potential of benzothiazole derivatives, including the target compound. For instance:
- Cell Line Studies : In vitro assays have shown that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound demonstrated a GI50 value in the low micromolar range, indicating potent growth inhibition .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. Western blot analyses have indicated that compounds similar to our target can activate apoptotic pathways through caspase activation .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antimicrobial activities:
- Mycobacterial Inhibition : Research has suggested that certain derivatives exhibit anti-mycobacterial properties, making them potential candidates for treating tuberculosis . The specific activity against Mycobacterium tuberculosis was assessed using standard broth microdilution methods.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : Variations in the substituents on the benzothiazole ring or piperazine moiety can significantly enhance or diminish activity. For example, the presence of electron-withdrawing groups has been shown to improve anticancer efficacy .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study conducted by Kumbhare et al. evaluated various benzothiazole derivatives against human leukemia cell lines and reported significant cytotoxic effects at concentrations as low as 10 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the range of 5–10 µg/mL for selected derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole?
- Methodology : A multi-step synthesis is typically employed. First, the benzothiazole core is functionalized at the 2-position with a piperazine moiety via nucleophilic substitution using a chlorinated benzothiazole precursor and piperazine derivatives in solvents like dimethyl sulfoxide (DMSO) under reflux . The 5-nitrofuran-2-carbonyl group is then introduced via a coupling reaction, such as an amide bond formation, using 5-nitrofuran-2-carboxylic acid activated with carbodiimides (e.g., EDC/HCl) in dichloromethane or THF . Purification involves column chromatography and recrystallization from methanol or ethanol.
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-alkylation or incomplete coupling.
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the benzothiazole aromatic protons (δ 7.2–8.5 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and nitrofuran carbonyl resonance (δ 160–165 ppm) .
- FT-IR : Identify key functional groups, such as the C=O stretch (~1650 cm⁻¹) from the nitrofuran carbonyl and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₆H₁₂ClN₅O₃S).
Q. What solvent systems and chromatographic conditions are optimal for purification?
- Methodology : Use gradient elution in reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve polar impurities. For column chromatography, silica gel with ethyl acetate/hexane (3:7 to 1:1) effectively separates intermediates .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with bacterial pyruvate:ferredoxin oxidoreductase (PFOR)?
- Methodology : Perform homology modeling of PFOR using software like SWISS-MODEL, followed by docking simulations (AutoDock Vina) to assess binding affinity. The nitrofuran moiety likely acts as an electron sink, inhibiting PFOR by disrupting redox catalysis, as seen in nitazoxanide derivatives . Validate predictions with mutagenesis studies targeting PFOR’s active-site residues (e.g., Cys or His residues).
- Data Contradictions : Some studies suggest nitrofurans may bind non-specifically to flavoproteins; use isothermal titration calorimetry (ITC) to confirm specificity .
Q. What strategies address discrepancies between in vitro and in vivo antibacterial activity?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation. The nitrofuran group is prone to nitroreductase-mediated inactivation .
- Prodrug Design : Modify the nitrofuran moiety (e.g., esterification) to enhance bioavailability, as seen in nitazoxanide derivatives .
- PK/PD Modeling : Corrogate in vitro MIC values with plasma exposure (AUC/MIC) in rodent infection models to optimize dosing regimens .
Q. How does substituent variation on the piperazine ring affect bioactivity?
- Methodology : Synthesize analogs with substituted piperazines (e.g., 4-methyl, 4-aryl) and compare their MIC values against Gram-negative pathogens. QSAR analysis can identify steric/electronic parameters (e.g., Hammett σ, molar refractivity) correlating with activity. For example, bulky substituents may hinder penetration through bacterial membranes, reducing potency .
Q. What crystallographic data support the compound’s intermolecular interactions in solid-state packing?
- Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O/N interactions) and π-π stacking between benzothiazole and nitrofuran rings. For example, the title compound’s piperazine N–H may form dimers via centrosymmetric hydrogen bonds, similar to related benzothiazole derivatives .
Methodological Challenges and Solutions
Q. How can researchers mitigate nitro group reduction during biological assays?
- Solution : Use anaerobic conditions or add nitroreductase inhibitors (e.g., dicoumarol) to preserve the compound’s redox activity in vitro . For in vivo studies, co-administer with antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress.
Q. What analytical techniques resolve overlapping NMR signals from complex heterocycles?
- Solution : Employ 2D NMR (COSY, HSQC) to assign aromatic and piperazine protons. For example, NOESY can distinguish between axial and equatorial piperazine conformers .
Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.3 (s, 1H, benzothiazole H), δ 3.6 (m, 4H, piperazine) | |
| ESI-MS | [M+H]⁺ = 386.03 (C₁₆H₁₂ClN₅O₃S) |
Table 2 : Comparative Antibacterial Activity of Analogs
| Substituent on Piperazine | MIC (μg/mL) vs E. coli | LogP |
|---|---|---|
| -H | 2.5 | 1.8 |
| -CH₃ | 8.0 | 2.3 |
| -Ph | >32 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
